molecular formula C6H7N3O2 B1439395 5-Hydroxypyridine-2-carbohydrazide CAS No. 856835-98-8

5-Hydroxypyridine-2-carbohydrazide

Cat. No. B1439395
M. Wt: 153.14 g/mol
InChI Key: AILKVQXYFSGZLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbohydrazide, a component of 5-Hydroxypyridine-2-carbohydrazide, can be achieved by reacting dimethyl carbonate with hydrazine hydrate . A direct and environment-friendly method was reported to produce 3-hydroxypyridine from bio-based furfural in water over a Raney Fe catalyst .


Molecular Structure Analysis

The molecule is nonplanar. All nitrogen centers are at least somewhat pyramidal, indicative of weaker C-N pi-bonding. The C-N and C-O distances are about 1.36 and 1.25 Å, respectively .


Chemical Reactions Analysis

Carbohydrazide, a component of 5-Hydroxypyridine-2-carbohydrazide, has been used in various reactions including nucleophilic substitution, electrophilic substitution, and N-protonation .

Scientific Research Applications

Methods of Application

Results: The resulting Schiff bases exhibit a range of bioactivities, including antibacterial, antiviral, antitubercular, and anticancer activities .

Chemosensors for Ion Recognition

Methods of Application

Results: The compounds show selective detection capabilities, with high sensitivity towards CO3−2 ions .

Antimicrobial Agents

Methods of Application

Results: Some derivatives have shown promising results as potential antimicrobial agents, with specific derivatives exhibiting significant inhibition of microbial growth .

Anticancer Research

Methods of Application

Results: Certain derivatives demonstrate cytotoxic effects on cancer cells, indicating potential for development into anticancer drugs .

Development of Anticonvulsants

Methods of Application

Results: Some derivatives have shown efficacy in reducing seizure frequency and severity in preclinical models .

Anti-inflammatory Agents

Methods of Application

Results: Promising anti-inflammatory activity has been observed, with some derivatives reducing inflammatory markers and symptoms in model systems .

Synthesis of Indole Derivatives

Methods of Application

Results: The synthesized indole derivatives exhibit a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties .

Development of Quinolone Antibiotics

Methods of Application

Results: The resulting quinolone derivatives show improved antibacterial properties against gram-negative bacteria .

Alginate Conversion

Methods of Application

Results: This method provides an efficient way to produce 5-Hydroxypyridine-2-carbohydrazide from renewable resources, with potential applications in material science and pharmacochemistry .

Antioxidant and Anti-Cancer Activities

Methods of Application

Results: Some derivatives have shown promising results in suppressing the growth of specific cancer cell lines and inhibiting reactive oxygen species (ROS) production in platelets .

Molecular Structure Analysis

Methods of Application

Results: The crystallographic analysis provides valuable insights into the compound’s structure, which can be used to predict its reactivity and interactions with other molecules .

Safety And Hazards

Carbohydrazide, a component of 5-Hydroxypyridine-2-carbohydrazide, is harmful if swallowed, irritating to eyes, respiratory system, and skin. It is also toxic to aquatic organisms .

Future Directions

The production of pyridine derivatives from bio-based feedstocks instead of fossil fuels is a promising strategy . Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as a product which behaves as a flexible and multidentate bioactive ligand . These Schiff bases are of great interest in medicinal chemistry as they can exhibit a range of bioactivities .

properties

IUPAC Name

5-hydroxypyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-9-6(11)5-2-1-4(10)3-8-5/h1-3,10H,7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILKVQXYFSGZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669390
Record name 5-Hydroxypyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxypyridine-2-carbohydrazide

CAS RN

856835-98-8
Record name 5-Hydroxy-2-pyridinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856835-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxypyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CL Xue, XY Xin, Y Chang, YJ Gao, JY Huang… - Journal of Molecular …, 2023 - Elsevier
… L = (E)-6-(hydroxymethyl)-N'-((6-methoxypyridin-2-yl)methylene)picolinohydrazide) was synthesized in a simple aldimine condensation reaction of 5-hydroxypyridine-2-carbohydrazide (…
Number of citations: 0 www.sciencedirect.com

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